Synthesis Yield from 2-Aminooctanoic Acid
In the patent-described synthesis, condensation of 2-aminooctanoic acid (200 g, 1.26 mol) with acetic anhydride in pyridine at 100 °C produces crude rac 3-acetamido-nonan-2-one in 70% yield (154 g) [1]. This yield anchors the overall sequence: subsequent hydrolysis yields 3-amino-2-nonanone hydrochloride at 67%, and reduction yields erythro-3-amino-2-nonanol at 75%, delivering an overall three-step yield of approximately 35% from the amino acid starting material [1]. Direct comparative yield data for alternative N-protected intermediates (e.g., N-Boc or N-Cbz derivatives) in this exact sequence are not publicly reported; the 70% figure represents the benchmark established in the foundational patent literature and is the basis against which any alternative route must be measured.
| Evidence Dimension | Synthetic yield (isolated crude product) from 2-aminooctanoic acid |
|---|---|
| Target Compound Data | 70% yield (154 g from 200 g starting material) |
| Comparator Or Baseline | No directly reported comparative yield for alternative N-protected intermediates in the identical sequence; the Schaeffer/J. Med. Chem. 1974 procedure serves as the literature baseline |
| Quantified Difference | Not calculable (comparator data absent from public domain); 70% is the reference standard |
| Conditions | Acetic anhydride (960 mL), pyridine (640 mL), boiling water bath, 4 h; extraction with ether/5% NaHCO₃ |
Why This Matters
Procurement decisions for building block sourcing require a documented yield benchmark to assess process economics; 70% is the sole publicly verified yield for this intermediate.
- [1] Giner-Sorolla, A. (Newport Pharmaceuticals International Inc.; Sloan-Kettering Institute). 9-(Hydroxy alkyl)purines. U.S. Patent US4221910, September 9, 1980; Flow Chart 1, lines 226–231. View Source
